REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8][OH:9])[O:6][CH:7]=1.[OH2:11].[C:12]1(C)C=[CH:16][C:15](S(O)(=O)=O)=[CH:14][CH:13]=1>C(Cl)Cl>[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8][O:9][CH:16]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[O:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C=C(OC1)CO)=O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with 3% sodium hydroxide solution twice
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Type
|
CUSTOM
|
Details
|
An extractive work-up (methylene chloride) follwed by recrystallization
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C=C(OC1)COC1OCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 14083.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |